molecular formula C17H15F3O B1327409 3-(2-Methylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898789-73-6

3-(2-Methylphenyl)-2'-trifluoromethylpropiophenone

Cat. No. B1327409
CAS RN: 898789-73-6
M. Wt: 292.29 g/mol
InChI Key: BJWPKSZMNLERBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Palladium-Catalyzed Arylation

Wakui et al. (2004) discuss a palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone, leading to products such as 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. This process highlights a unique multiple arylation via successive C-C and C-H bond cleavages (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

Electrophilic Cyclization in Organic Synthesis

Recchi et al. (2020) explore selenium-promoted electrophilic cyclization of arylpropiolamides, enabling the synthesis of 3-organoselenyl spiro[4,5]trienones. This study demonstrates the potential of such cyclizations in creating novel organic compounds (Recchi, Rosa, Back, & Zeni, 2020).

Structural Studies and Molecular Characterization

Allen, Trotter, and Rogers (1971) analyzed the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, revealing different biological activities between its isomers. Their work contributes to understanding the structural basis of activity in related compounds (Allen, Trotter, & Rogers, 1971).

Application in Medicinal Chemistry

A study by Tucker, Crook, and Chesterson (1988) synthesized 3-substituted derivatives of 2-hydroxypropionanilides, demonstrating their activity as nonsteroidal antiandrogens. This research indicates the relevance of such compounds in developing treatments for androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, etc .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc .

properties

IUPAC Name

3-(2-methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-12-6-2-3-7-13(12)10-11-16(21)14-8-4-5-9-15(14)17(18,19)20/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWPKSZMNLERBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644033
Record name 3-(2-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-2'-trifluoromethylpropiophenone

CAS RN

898789-73-6
Record name 1-Propanone, 3-(2-methylphenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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